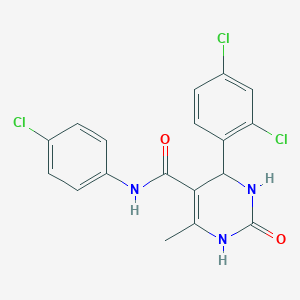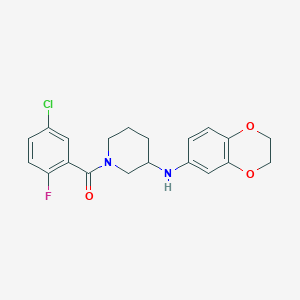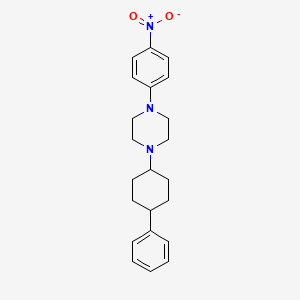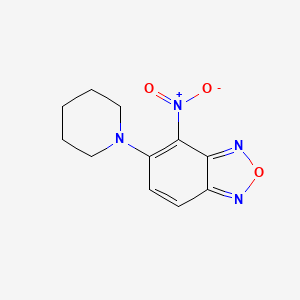
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as Diethyldithiocarbamate (DDC), is a synthetic compound that has shown potential in various scientific research applications due to its unique properties. DDC is a chelating agent that has been widely used in laboratory experiments to study the biochemical and physiological effects of heavy metal toxicity and oxidative stress.
Mécanisme D'action
DDC acts as a chelating agent by binding to heavy metals and forming stable complexes that can be excreted from the body. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. DDC has been shown to modulate various signaling pathways involved in cell growth and survival, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
DDC has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to protect cells from heavy metal toxicity and oxidative stress, reduce inflammation, and modulate cell signaling pathways. Additionally, DDC has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
DDC has several advantages for laboratory experiments, including its ability to chelate heavy metals and scavenge free radicals. It is also relatively easy to synthesize in large quantities. However, DDC has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for DDC research, including its potential use as a therapeutic agent for heavy metal toxicity and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DDC and its effects on various signaling pathways. Finally, DDC could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
DDC can be synthesized by the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The resulting product is then treated with 3,4-dichlorophenyl isocyanate to obtain DDC. This synthesis method has been widely used in laboratory experiments to produce DDC in large quantities.
Applications De Recherche Scientifique
DDC has been used in various scientific research applications due to its unique properties. It has been shown to chelate heavy metals such as copper, zinc, and iron, which can be toxic to cells at high concentrations. DDC has also been used to study the effects of oxidative stress on cells, as it can scavenge free radicals and protect cells from damage. Additionally, DDC has been used in cancer research to study the effects of heavy metals on tumor growth and metastasis.
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-3-18-15(19-4-2)23-12-8-13(21)20(14(12)22)9-5-6-10(16)11(17)7-9/h5-7,12H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYCQAHPTXKEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)


![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl N-(2,6-dimethylphenyl)-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]alaninate](/img/structure/B5063205.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)

![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)


![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)
